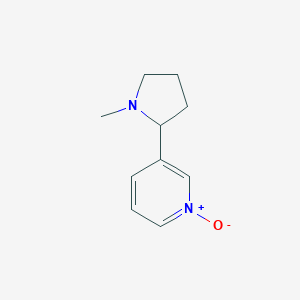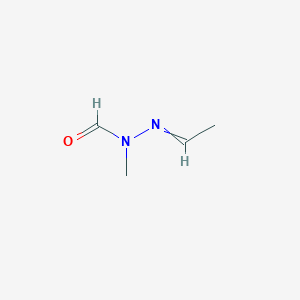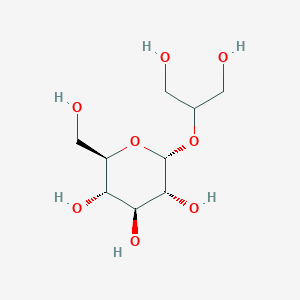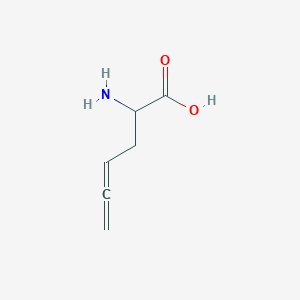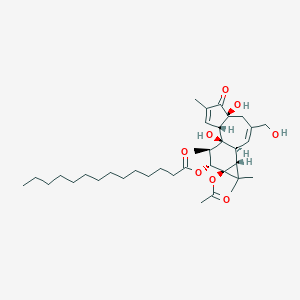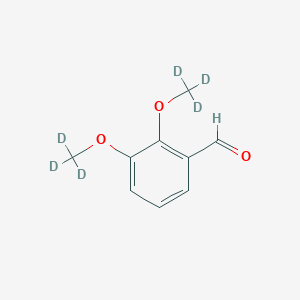
Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate and related compounds often involves multicomponent reactions or palladium-catalyzed processes. For instance, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been explored for the synthesis of fully substituted furans, demonstrating the versatility of imidazole derivatives in organic synthesis (Alcarazo et al., 2005). Such methods highlight the potential pathways for synthesizing complex molecules, including methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and DFT calculations. Studies have shown that compounds with imidazole rings can form stable structures with interesting geometric configurations, which are crucial for their reactivity and interaction with other molecules (Jiun-Wei Hu & Kew-Yu Chen, 2015).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, leveraging the reactivity of the imidazole ring. For example, coordination polymers based on imidazole-linked structures exhibit unique chemical and physical properties, which are of interest in the development of new materials and catalysis (Yuanchun He et al., 2020).
Physical Properties Analysis
The physical properties of methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate, such as melting point, solubility, and crystal structure, are directly influenced by its molecular configuration. Research on similar compounds indicates that imidazole derivatives can exhibit a range of physical properties, influenced by intermolecular interactions and molecular geometry (N. Chen et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for the application of methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate in synthesis and material science. The presence of the imidazole ring contributes to the compound's nucleophilicity and ability to participate in coordination chemistry, as demonstrated in studies on similar molecules (M. Alcarazo et al., 2005).
Aplicaciones Científicas De Investigación
Nitrate Uptake in Agriculture
Imazamethabenz-methyl, a compound related to Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate, has been found to stimulate nitrate uptake in wheat, indicating its potential use in agricultural applications. This stimulation is likely a response to plant stress, with a decrease in acetohydroxy acid synthase activity and protein content in the roots of treated plants. The presence of certain amino acids can prevent the effects of herbicide treatment on nitrate uptake (Sidari, Pusino, Gessa, & Cacco, 1998).
Electrolyte for Fuel Cells
Imidazole derivatives, including 1-methyl imidazole, are used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, a high-temperature proton-conducting polymer electrolyte for fuel cells. The concentration of these additives significantly influences the conductivity of the membranes (Schechter & Savinell, 2002).
Herbicide Adsorption
The adsorption mechanisms of imazamethabenz-methyl on montmorillonite have been studied, revealing the different interactions based on the acidic properties of the cations in the clay. This research provides insight into how imidazole derivatives like Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate might interact with soil components, impacting the efficiency of herbicide use (Pusino, Gelsomino, & Gessa, 1995).
Photocurrent Response in Coordination Polymers
Studies on coordination polymers incorporating imidazole derivatives show enhanced photocurrent response, relevant for developing advanced materials for solar energy conversion. This indicates the potential application of Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate in photoelectrochemical devices (Meng, Gong, & Lin, 2016).
Catalysis in Organic Reactions
Imidazol-2-ylidenes, closely related to the imidazole ring in Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate, are efficient catalysts in transesterification and acylation reactions. These findings have significant implications for the use of imidazole derivatives in various industrial and synthetic organic processes (Grasa, Gueveli, Singh, & Nolan, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPBGZDPDWMPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy Detomidine Methyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)
